molecular formula C21H18O3 B325123 [1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE

Cat. No.: B325123
M. Wt: 318.4 g/mol
InChI Key: WQPVQHPVSOTSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is an organic compound with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a biphenyl group and a methylphenoxy group connected through an acetate linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of biphenyl-4-yl (4-methylphenoxy)ketone or biphenyl-4-yl (4-methylphenoxy)carboxylic acid.

    Reduction: Formation of biphenyl-4-yl (4-methylphenoxy)alcohol or biphenyl-4-yl (4-methylphenoxy)alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl (4-methoxyphenoxy)acetate
  • Biphenyl-4-yl (4-chlorophenoxy)acetate
  • Biphenyl-4-yl (4-fluorophenoxy)acetate

Uniqueness

[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects compared to its analogs.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C21H18O3/c1-16-7-11-19(12-8-16)23-15-21(22)24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

WQPVQHPVSOTSHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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